molecular formula C18H21ClN4O3S B6530555 2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-09-8

2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530555
CAS RN: 946201-09-8
M. Wt: 408.9 g/mol
InChI Key: CNPWLGDEQIENLP-UHFFFAOYSA-N
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Description

These compounds are a series of novel derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of these compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed through docking studies, revealing their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were not detailed in the sources found .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were not detailed in the sources found .

Scientific Research Applications

Anti-Tubercular Activity

2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: has been studied for its anti-tubercular properties. Researchers have designed and synthesized novel derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Antibacterial and Antimicrobial Applications

The derivatives of this compound have shown promise as antibacterial and antimicrobial agents. Their potential lies in combating bacterial infections, including those caused by drug-resistant strains. Further studies are needed to explore their specific mechanisms of action and optimize their effectiveness .

Anti-HIV Research

While not extensively explored, some investigations suggest that derivatives of this compound may exhibit anti-HIV activity. Understanding their interactions with viral proteins and their impact on viral replication could provide valuable insights for antiretroviral drug development .

Anti-Fibrotic Properties

In recent studies, related pyridine derivatives have demonstrated anti-fibrotic activity. These compounds may inhibit collagen synthesis, making them relevant in conditions such as liver fibrosis. While direct evidence for this specific compound is limited, exploring its effects on fibrotic pathways could be worthwhile .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Some pyridine derivatives, including those structurally related to our compound, have been investigated as VEGFR inhibitors. These molecules play a role in angiogenesis and tumor growth. While not directly studied for this compound, understanding its potential impact on VEGFR signaling pathways could be relevant in cancer research .

Mechanism of Action

These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety and Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c19-16-6-2-1-5-15(16)18(24)21-9-14-27(25,26)23-12-10-22(11-13-23)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWLGDEQIENLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

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